
3-(phenoxymethyl)benzoic Acid
概要
説明
3-(phenoxymethyl)benzoic Acid is a phenoxybenzoic acid in which the phenoxy group is meta to the carboxy group . It is a metabolite of pyrethroid insecticides .
Synthesis Analysis
The synthesis of this compound involves several steps. The mixture is stirred, cooled to 5 – 10°C in an ice bath, treated dropwise with Et 3 N (2.87 g, 28.4 mmol) in anhydrous dioxane and benzoylchloride (1.99 g 14.2 mmol) in anhydrous dioxane, and stirred for 30 min at room temperature and 2 h at 60 – 65°C .Molecular Structure Analysis
The molecular formula of this compound is C14H12O3 . Its average mass is 228.243 Da and its monoisotopic mass is 228.078644 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 409.2±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 64.3±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 186.7±3.0 cm3 .科学的研究の応用
Synthesis and Antibacterial Activity
3-(Phenoxymethyl)benzoic Acid and its derivatives demonstrate significant antibacterial properties. Satpute, Gangan, and Shastri (2018) synthesized a novel ester/hybrid derivative of 3-Hydroxy benzoic acid, testing its potential antibacterial activity. This research indicates the usefulness of such derivatives in developing new drug candidates with potent chemotherapeutic properties (Satpute, Gangan, & Shastri, 2018).
Antimicrobial Activity
A study by Drăcea et al. (2010) on the antimicrobial activity of new 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides against various bacterial and fungal strains demonstrated specific antimicrobial activity, with minimal inhibitory concentrations ranging from 3.9 micrograms/mL to 250 micrograms/mL. This highlights the compound's potential in combating microbial infections (Drăcea et al., 2010).
Interaction with Rhizosphere Microorganisms
Liu et al. (2015) identified benzoic acid and 3-phenylpropanoic acid in tobacco root exudates and investigated their effects on the biomass and activity of rhizosphere microorganisms. This study sheds light on the ecological interactions mediated by such compounds in the rhizosphere (Liu et al., 2015).
Fluorescence Probes Development
The development of novel fluorescence probes using derivatives of benzoic acid, as demonstrated by Setsukinai et al. (2003), is an important application. These probes, like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, can reliably detect reactive oxygen species, showcasing the compound's utility in biological and chemical applications (Setsukinai et al., 2003).
Applications in Polymer Chemistry
Kishikawa, Hirai, and Kohmoto (2008) explored the use of a polymerizable benzoic acid derivative in the formation of liquid-crystalline complexes for material science applications. This indicates the versatility of this compound derivatives in developing new materials (Kishikawa, Hirai, & Kohmoto, 2008).
Safety and Hazards
3-(phenoxymethyl)benzoic Acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, and do not eat, drink or smoke when using this product .
作用機序
Target of Action
It is known that benzoic acid derivatives, such as 3-(phenoxymethyl)benzoic acid, often interact with various enzymes and receptors within the body .
Mode of Action
It is known that benzoic acid derivatives can interfere with the functioning of various enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
It is known that benzoic acid derivatives can influence a variety of biochemical pathways, potentially affecting processes such as cell growth, metabolism, and signal transduction .
Pharmacokinetics
It is known that benzoic acid derivatives are often metabolized in the liver and excreted via the kidneys .
Result of Action
It is known that benzoic acid derivatives can have various effects on cells, potentially influencing processes such as cell growth, metabolism, and signal transduction .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzoic acid derivatives .
生化学分析
Biochemical Properties
3-(Phenoxymethyl)benzoic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with peroxisome proliferator-activated receptor γ (PPARγ), where derivatives of this compound have been found to exhibit agonist activity . This interaction is crucial as PPARγ is involved in the regulation of glucose and lipid metabolism. Additionally, this compound derivatives can activate glucokinase and inhibit protein glycation . These interactions highlight the compound’s potential in managing metabolic disorders.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have shown the ability to activate AMP-activated kinase (AMPK), a key regulator of cellular energy homeostasis . This activation leads to enhanced glucose uptake and fatty acid oxidation, thereby influencing cellular metabolism. Furthermore, the compound’s impact on gene expression includes the modulation of genes involved in metabolic pathways, contributing to its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. The compound can bind to PPARγ, leading to its activation and subsequent regulation of target genes involved in glucose and lipid metabolism . Additionally, this compound derivatives can inhibit dipeptidyl peptidase-4 (DPP-4) activity, which plays a role in glucose metabolism . These interactions at the molecular level underscore the compound’s potential in therapeutic interventions for metabolic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biochemical properties over extended periods . Long-term studies have indicated that this compound can sustain its effects on cellular metabolism and gene expression, making it a reliable candidate for prolonged experimental use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects on metabolic parameters without significant adverse effects . At higher doses, there may be threshold effects leading to toxicity or adverse reactions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as glucokinase and AMPK, influencing metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential in modulating metabolic processes, making it a valuable tool in biochemical research and therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its biochemical effects. Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions and therapeutic applications.
特性
IUPAC Name |
3-(phenoxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLYREZIPSJJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395634 | |
| Record name | 3-(phenoxymethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31719-75-2 | |
| Record name | 3-(phenoxymethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying 3-(phenoxymethyl)benzoic acid in the context of Mycobacterium tuberculosis?
A: The research article focuses on the interaction of this compound with Mycobacterium tuberculosis dihydrofolate reductase (DHFR). [] DHFR is an essential enzyme for bacterial survival, making it an attractive target for developing new tuberculosis drugs. By understanding how small molecules like this compound bind to DHFR, researchers can gain insights into designing more potent and effective inhibitors that could lead to new treatments for tuberculosis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



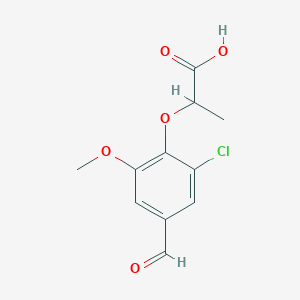


![2-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364550.png)
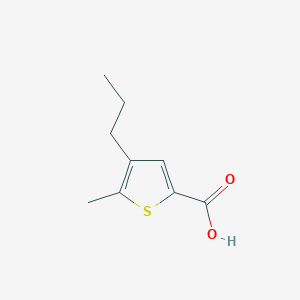
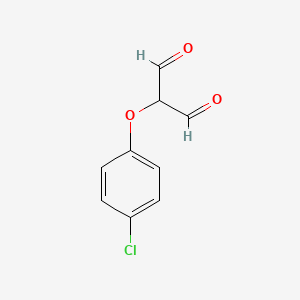

![4-chloro-3-nitrobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B1364566.png)

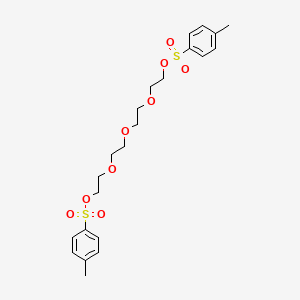
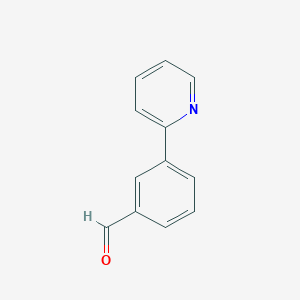
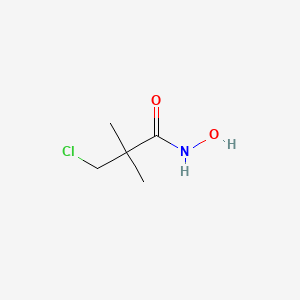
![Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1364586.png)
![2-(4-Chlorophenyl)-3-[3-(trifluoromethyl)anilino]acrylonitrile](/img/structure/B1364588.png)